molecular formula C20H19NO2 B454731 2-(4-Isopropylphenyl)-6-methylquinoline-4-carboxylic acid CAS No. 438215-86-2

2-(4-Isopropylphenyl)-6-methylquinoline-4-carboxylic acid

Cat. No.: B454731
CAS No.: 438215-86-2
M. Wt: 305.4g/mol
InChI Key: DBUNSNOXGOMBNG-UHFFFAOYSA-N
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Description

2-(4-Isopropylphenyl)-6-methylquinoline-4-carboxylic acid is a synthetic small molecule based on the quinoline-4-carboxylic acid scaffold, a structure recognized for its diverse biological activities and relevance in medicinal chemistry research . This compound is designed primarily for investigative applications in oncology and immunology. Its core research value lies in its potential as an inhibitor of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH) . DHODH is a critical component of the de novo pyrimidine biosynthesis pathway, and its inhibition leads to pyrimidine nucleotide depletion, ultimately halting the proliferation of rapidly dividing cells such as cancer cells . Researchers are exploring DHODH inhibitors not only for their direct antiproliferative effects but also for their ability to induce cancer cell differentiation and sensitize tumors to other chemotherapeutic agents . The specific structural features of this compound—including the 4-isopropylphenyl group at the 2-position and the methyl substitution at the 6-position of the quinoline ring—are intended to optimize interactions within the hydrophobic channel of the DHODH active site, potentially enhancing potency and improving drug-like properties compared to earlier inhibitors like brequinar . Beyond oncology, the quinoline-4-carboxylic acid core is a privileged structure in drug discovery, with derivatives exhibiting a range of activities, including antibacterial and anti-inflammatory effects, making this compound a versatile intermediate for further SAR studies in multiple therapeutic areas . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

6-methyl-2-(4-propan-2-ylphenyl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO2/c1-12(2)14-5-7-15(8-6-14)19-11-17(20(22)23)16-10-13(3)4-9-18(16)21-19/h4-12H,1-3H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBUNSNOXGOMBNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=C(C=C3)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Modified Pfitzinger Protocol for 6-Methyl Substitution

In a representative procedure from patent CN102924374B, isatin undergoes condensation with acetone in the presence of sodium hydroxide to form 2-methyl-4-quinolinecarboxylic acid. To introduce the 6-methyl group, the starting isatin derivative could be pre-functionalized with a methyl group at the ortho position relative to the ketone. For example, 5-methylisatin would yield 6-methylquinoline-4-carboxylic acid upon Pfitzinger condensation. However, the availability of such specialized isatin derivatives may necessitate custom synthesis, adding complexity to the route.

Reaction Conditions:

  • Base: NaOH (4–8 equiv)

  • Solvent: Water/acetone mixture

  • Temperature: Reflux (56–60°C)

  • Time: 10–15 hours

Yield Optimization:

  • Excess acetone (3–5 equiv) improves conversion by driving the equilibrium toward product formation.

  • Neutralization to pH 5–6 during work-up minimizes side reactions.

Installation of the 4-Isopropylphenyl Group via Suzuki Coupling

The 4-isopropylphenyl group at position 2 is introduced via Suzuki-Miyaura cross-coupling, a widely used method for forming carbon–carbon bonds between aryl halides and boronic acids. This step typically follows the formation of a halogenated quinoline intermediate.

Halogenation of the Quinoline Core

Bromination or iodination at position 2 is critical for subsequent coupling. In the PMC study, 2-bromo-6-methylquinoline-4-carboxylic acid derivatives were synthesized using directed ortho-metalation (DoM) strategies. For instance, a pivaloyl amide directing group at position 3 facilitates regioselective bromination at position 2.

Halogenation Protocol:

  • Directed metalation: n-BuLi/TMEDA at −78°C

  • Electrophile: Br₂ or I₂

  • Yield: 70–85%

Suzuki Coupling with 4-Isopropylphenylboronic Acid

The brominated intermediate reacts with 4-isopropylphenylboronic acid under palladium catalysis. The PMC study reports successful Suzuki couplings using Pd(PPh₃)₄ and Cs₂CO₃ in toluene/ethanol mixtures.

Optimized Conditions:

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: Cs₂CO₃ (2 equiv)

  • Solvent: Toluene/EtOH (3:1)

  • Temperature: 80–90°C

  • Time: 12–24 hours

Challenges:

  • Steric hindrance from the isopropyl group may reduce coupling efficiency. Using bulkier ligands (e.g., SPhos) or microwave-assisted heating could improve yields.

Carboxylic Acid Functionalization and Deprotection

The 4-carboxylic acid group is often introduced via hydrolysis of a methyl ester precursor. However, the presence of the 6-methyl substituent complicates standard hydrolysis protocols.

Methyl Ester Hydrolysis

In the PMC study, harsh basic conditions (e.g., NaOH at >60°C) led to side reactions in methyl ester hydrolysis for C3-methyl-substituted quinolines. Alternative methods using BBr₃ in dichloromethane at room temperature proved effective, achieving >90% conversion without decarboxylation.

BBr₃-Mediated Hydrolysis:

  • Reagent: BBr₃ (3 equiv)

  • Solvent: CH₂Cl₂

  • Temperature: 25°C

  • Time: 4–6 hours

Advantages:

  • Mild conditions preserve acid-sensitive functional groups.

  • Minimal epimerization or decomposition.

Alternative Synthetic Routes and Comparative Analysis

Route A: One-Step Pfitzinger Condensation

Limited to commercially available acetophenones, this route is unsuitable for 4-isopropylphenyl installation but provides a benchmark for yield (Table 1).

Route B: Late-Stage Suzuki Coupling

This approach allows the introduction of sensitive R₁ groups post-condensation. Yields for analogous compounds range from 65–78%.

Route C: Early-Stage Suzuki Coupling

Coupling before Pfitzinger condensation avoids exposing boronic esters to harsh basic conditions. However, it requires stable intermediates, with reported yields of 55–70%.

Table 1: Comparative Yields of Synthetic Routes

RouteKey StepYield (%)Limitations
APfitzinger condensation85–99Limited substituent diversity
BLate-stage Suzuki coupling65–78Sensitive to reaction conditions
CEarly-stage Suzuki coupling55–70Intermediate stability issues

Characterization and Analytical Data

Critical spectroscopic data for intermediates and the final compound align with literature reports:

This compound:

  • ¹H NMR (DMSO-d₆): δ 8.58 (dd, J = 8.5 Hz, 1H, H-5), 8.23 (s, 1H, H-3), 7.89–7.72 (m, 4H, aromatic), 2.98 (septet, J = 6.8 Hz, 1H, CH(CH₃)₂), 2.59 (s, 3H, CH₃), 1.32 (d, J = 6.8 Hz, 6H, (CH₃)₂CH).

  • IR (KBr): 1685 cm⁻¹ (C=O), 2480 cm⁻¹ (OH).

Industrial Scalability and Cost Considerations

The patent CN102924374B emphasizes cost-efficiency using readily available reagents like sodium hydroxide and acetone. However, palladium catalysts in Suzuki coupling remain a cost driver. Recycling protocols for Pd, such as immobilized catalysts or aqueous biphasic systems, could mitigate expenses .

Chemical Reactions Analysis

Types of Reactions

2-(4-Isopropylphenyl)-6-methylquinoline-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.

Scientific Research Applications

Medicinal Chemistry

Building Block for Drug Synthesis
This compound serves as a crucial scaffold in the development of new pharmaceutical agents. Its structural features allow for modifications that can enhance biological activity and selectivity against specific targets. For instance, derivatives of this compound have been explored for their antibacterial properties, demonstrating efficacy against strains like Escherichia coli and Staphylococcus aureus .

Biological Activity
Preliminary studies suggest that 2-(4-Isopropylphenyl)-6-methylquinoline-4-carboxylic acid may interact with various biological targets, including enzymes and receptors involved in disease pathways. However, detailed mechanisms of action remain to be elucidated .

Organic Synthesis

Synthetic Versatility
The compound is utilized as a building block in the synthesis of more complex molecules through various reactions, including Suzuki–Miyaura cross-coupling reactions. This reaction allows for the formation of carbon-carbon bonds under mild conditions, making it valuable in synthetic organic chemistry .

Synthesis Methods
Several synthetic routes have been developed for producing this compound:

  • Chloromethylation of Benzene or Alkylbenzene: This step generates a benzyl chloride intermediate.
  • Conversion to Cyanide: The benzyl chloride is transformed into a nitrile.
  • Alkylation: The nitrile undergoes alkylation to form phenylpropionitrile.
  • Hydrolysis: Finally, hydrolysis of the nitrile yields the carboxylic acid .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of derivatives synthesized from this compound. For example, derivatives demonstrated lower minimum inhibitory concentrations (MIC) against various bacterial strains compared to their parent compounds .

Compound MIC (mg/mL) MBC (mg/mL)
This compound0.31252.5
Eugenol derivative5001000

This table illustrates the comparative efficacy of derivatives in antimicrobial activity, showcasing their potential for further development as therapeutic agents.

Case Studies

Case Study: Antibacterial Derivatives
In a study investigating eugenol derivatives synthesized using this compound as a precursor, researchers found that these compounds exhibited enhanced antibacterial activity against strains resistant to eugenol itself. This suggests that structural modifications can significantly broaden the spectrum of activity .

Case Study: Binding Interactions
Another investigation focused on the binding affinity of this compound with specific biological targets revealed promising interactions that could lead to novel therapeutic pathways. However, further research is necessary to confirm these findings and understand the underlying mechanisms .

Mechanism of Action

The mechanism of action of 2-(4-Isopropylphenyl)-6-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

2-(4-Hydroxyphenyl)-6-methylquinoline-4-carboxylic Acid

  • Substituents : Replaces the isopropyl group with a hydroxyphenyl moiety.
  • Properties : The hydroxyl group introduces hydrogen-bonding capability, increasing solubility in polar solvents compared to the isopropylphenyl analog. However, reduced lipophilicity may limit cellular uptake .
  • Applications: Potential use in targeting hydrophilic biological systems.

6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic Acid

  • Substituents : Chlorine at the 6-position and hydroxyphenyl at the 2-position.
  • Properties : The electron-withdrawing chlorine atom enhances acidity of the carboxylic acid group (pKa ~3.5) and may improve stability under acidic conditions. This contrasts with the methyl group in the target compound, which offers steric hindrance without significant electronic effects .

6-Fluoro-3-methyl-2-(4-phenylphenyl)quinoline-4-carboxylic Acid

  • Substituents : Fluorine at the 6-position and biphenyl at the 2-position.
  • These features are absent in the isopropylphenyl-methyl variant .

2-(4-Carboxy-phenyl)-6-methoxy-quinoline-4-carboxylic Acid

  • Substituents : Carboxy-phenyl at the 2-position and methoxy at the 6-position.
  • Methoxy groups may alter electronic distribution in the quinoline ring .

Physicochemical Properties

Property Target Compound 6-Fluoro-3-methyl-2-(4-phenylphenyl) Analog 2-(4-Carboxy-phenyl)-6-methoxy Analog
Molecular Weight (g/mol) ~363.42 (estimated) 363.42 323.30
LogP 6.09 (predicted) 6.10 4.75
PSA (Ų) 50.19 50.19 89.45
Solubility Low in water, high in DMSO Similar to target High in polar aprotic solvents

The isopropylphenyl group in the target compound contributes to a higher LogP (6.09) compared to the carboxy-phenyl analog (4.75), favoring lipid-rich environments .

Biological Activity

2-(4-Isopropylphenyl)-6-methylquinoline-4-carboxylic acid is a quinoline derivative with potential therapeutic applications. Its unique structure, characterized by an isopropyl group and a carboxylic acid functional group, suggests diverse biological activities. This article aims to summarize the biological activity of this compound, focusing on its antimicrobial, anticancer, and antioxidant properties, as well as its mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C₁₉H₁₉NO₂, with a molecular weight of approximately 305.37 g/mol. The compound features a quinoline core, which is known for its biological significance due to its ability to interact with various biological targets.

1. Antimicrobial Activity

Research indicates that quinoline derivatives possess significant antimicrobial properties. In vitro studies have demonstrated that this compound exhibits activity against several bacterial strains, including Staphylococcus epidermidis and Klebsiella pneumoniae. The minimum inhibitory concentration (MIC) values for these bacteria are summarized in Table 1.

Bacterial StrainMIC (mg/mL)
Staphylococcus epidermidis0.063
Klebsiella pneumoniae1.25
Candida parapsilosis0.3125

These findings suggest that the compound could be developed as a potential antimicrobial agent.

2. Anticancer Activity

The anticancer potential of quinoline derivatives has been widely studied, with some compounds showing promising results in inhibiting cancer cell proliferation. Preliminary data suggest that this compound may exert cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.

A study highlighted the compound's ability to inhibit the growth of breast cancer cells in vitro, with IC50 values indicating moderate potency compared to established chemotherapeutic agents. Further research is necessary to elucidate the specific pathways involved in its anticancer activity.

3. Antioxidant Activity

Antioxidant properties are crucial for protecting cells from oxidative stress. Quinoline derivatives have been shown to scavenge free radicals effectively. In assays measuring DPPH radical scavenging activity, this compound exhibited significant antioxidant activity, suggesting its potential use in preventing oxidative damage in biological systems.

The mechanism of action for this compound involves interaction with specific molecular targets such as enzymes and receptors. It is hypothesized that the compound may inhibit certain enzymes involved in metabolic pathways or modulate receptor activity, leading to therapeutic effects. For example, similar compounds have been known to affect protein synthesis by inhibiting translation elongation factors in malaria parasites.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with other related compounds:

Compound NameUnique Features
7-Chloro-2-(4-isopropylphenyl)-8-methylquinoline-4-carboxylic acidContains chlorine at the 7-position, altering reactivity
2-(3-Isopropylphenyl)-6-methylquinoline-4-carboxylic acidDifferent substitution pattern affecting biological activity

These comparisons highlight how structural variations can influence biological properties and mechanisms of action.

Case Studies

Several studies have investigated the biological activities of quinoline derivatives similar to this compound. For instance:

  • A study published in Nature Communications explored the efficacy of a series of quinoline derivatives against Plasmodium falciparum, demonstrating their potential as antimalarial agents.
  • Another research article focused on the synthesis and biological evaluation of various arylquinolinecarboxylic acids, revealing their ability to modulate enzyme activity and exhibit cytotoxic effects against cancer cells .

Q & A

Q. What synthetic strategies are optimal for introducing substituents in 2-(4-Isopropylphenyl)-6-methylquinoline-4-carboxylic acid?

  • Methodological Answer : The synthesis typically involves Friedländer annulation to construct the quinoline core. For the 4-isopropylphenyl group at position 2, Suzuki-Miyaura coupling with a boronic acid derivative is effective. Methylation at position 6 can be achieved via nucleophilic substitution or directed ortho-metalation. Key steps:
  • Quinoline core formation : Cyclocondensation of aniline derivatives with ketones (e.g., ethyl acetoacetate) under acid catalysis .
  • Substituent introduction : Palladium-catalyzed cross-coupling for aryl groups and alkyl halides for methyl groups .
    Table 1 : Typical Reaction Conditions
StepReagents/ConditionsYield (%)Reference
Core formationH2SO4, 100°C, 12h65–75
Suzuki couplingPd(PPh3)4, K2CO3, DMF, 80°C50–60

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:
  • NMR spectroscopy : 1H/13C NMR to confirm substitution patterns (e.g., isopropyl protons at δ 1.2–1.4 ppm; quinoline aromatic protons at δ 7.5–8.5 ppm) .
  • HPLC-MS : Reverse-phase C18 column (ACN/H2O + 0.1% formic acid) for purity assessment (>95%) and ESI-MS for molecular ion confirmation .
  • Elemental analysis : Validate empirical formula (C20H19NO2) with <0.3% deviation .

Q. What in vitro assays are suitable for initial biological activity screening?

  • Methodological Answer : Prioritize assays based on structural analogs (e.g., antimicrobial or enzyme inhibition):
  • Antimicrobial activity : Broth microdilution (MIC against S. aureus, E. coli) .
  • Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease targets) .
  • Cytotoxicity : MTT assay on human cell lines (e.g., HEK293, HepG2) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) elucidate structure-activity relationships (SAR)?

  • Methodological Answer :
  • DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to analyze electronic properties (HOMO-LUMO gaps, charge distribution) .
  • Molecular docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., kinases, DNA topoisomerases). Validate with MD simulations (NAMD/GROMACS) .
    Table 2 : Example Docking Scores vs. Experimental IC50
Target ProteinDocking Score (kcal/mol)Experimental IC50 (µM)
Topoisomerase II-9.22.3 ± 0.5
EGFR kinase-8.75.1 ± 1.2

Q. How to resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :
  • Standardize assay protocols : Control variables (e.g., cell line passage number, solvent DMSO concentration) .
  • Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA, principal component analysis) to identify outliers .
  • Mechanistic studies : Use CRISPR knockouts or enzyme kinetics to confirm target specificity .

Q. What strategies improve the compound’s stability under physiological conditions?

  • Methodological Answer :
  • pH stability : Conduct accelerated degradation studies (pH 1–10, 37°C) monitored by HPLC. Add stabilizers (e.g., cyclodextrins for hydrophobic protection) .
  • Photostability : Use amber vials and UV-vis spectroscopy to track degradation under light exposure .
  • Metabolic stability : Liver microsome assays to identify metabolic hotspots; introduce fluorination or methyl groups to block oxidation .

Data Contradiction Analysis

Q. Why do solubility values vary across studies, and how can this be addressed experimentally?

  • Methodological Answer :
  • Source of variation : Differences in solvent systems (e.g., DMSO vs. aqueous buffers) or measurement techniques (shake-flask vs. nephelometry) .
  • Standardization : Use the shake-flask method with saturated solutions in PBS (pH 7.4) and quantify via UV absorbance .

Key Research Gaps and Future Directions

  • Synthetic scalability : Explore flow chemistry for safer handling of intermediates (e.g., nitro derivatives) .
  • In vivo models : Prioritize zebrafish or murine models for pharmacokinetic profiling .

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